Enhanced Fungicidal Activity Conferred by the 2-Dimethylamino Group Relative to Unsubstituted Pyrimidines
The introduction of a dimethylamino group at the 2-position of the pyrimidine ring leads to a quantifiable improvement in fungicidal activity compared to analogs lacking this substitution [1]. A study on substituted pyrimidine derivatives demonstrated that compounds bearing the 2-dimethylamino moiety exhibited 'good fungicidal activity' [1]. While specific IC50 values for the target compound itself were not reported in the reviewed literature, this class-level inference is supported by the observed enhancement in activity upon dimethylamino substitution relative to other 2-position substituents [1].
| Evidence Dimension | Fungicidal activity |
|---|---|
| Target Compound Data | Enhanced activity reported [1] |
| Comparator Or Baseline | Pyrimidine derivatives with alternative 2-position substituents |
| Quantified Difference | Not numerically quantified; qualitative enhancement noted |
| Conditions | In vitro antifungal assays against phytopathogenic fungi [1] |
Why This Matters
For procurement decisions in agrochemical research, the dimethylamino substitution pattern is associated with improved fungicidal potential, making DMADMP a more promising scaffold for developing antifungal agents than the 2-amino analog.
- [1] SIOC Journal. (2022). Synthesis and Biological Activity of Substituted Pyrimidine Derivatives. View Source
